ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Protecting group strategy Molecular weight efficiency Orthogonal deprotection

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1415559-40-8, molecular formula C₁₂H₁₄N₂O₄, molecular weight 250.25 g·mol⁻¹) is a nitro-substituted 3,4-dihydroisoquinoline bearing an N-ethoxycarbonyl protecting group. The 6-nitro group is electron‑withdrawing, deactivating the aromatic ring and creating a reactive handle for catalytic hydrogenation to the corresponding 6‑amino derivative, a key pharmacophoric intermediate.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B11766557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3
InChIKeyIEJSMEJIIUMQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate – Physicochemical Identity, Core Scaffold, and Supplier-Grade Specifications for Procurement Evaluation


Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1415559-40-8, molecular formula C₁₂H₁₄N₂O₄, molecular weight 250.25 g·mol⁻¹) is a nitro-substituted 3,4-dihydroisoquinoline bearing an N-ethoxycarbonyl protecting group . The 6-nitro group is electron‑withdrawing, deactivating the aromatic ring and creating a reactive handle for catalytic hydrogenation to the corresponding 6‑amino derivative, a key pharmacophoric intermediate [1]. Commercially, this compound is offered at purities of 97‑99% (HPLC) with comprehensive analytical characterization (¹H/¹³C NMR, LC‑MS, HPLC, FT‑IR) available from multiple ISO‑certified vendors . Its unique combination of a reducible nitro group, a hydrolyzable ethyl carbamate, and a partially saturated isoquinoline scaffold distinguishes it from common analogs and makes it a versatile building block in medicinal chemistry programmes [1].

Why Indiscriminate Substitution of 3,4-Dihydroisoquinoline-2-carboxylate Scaffolds Compromises Synthetic Sequence Integrity


Within the 3,4-dihydroisoquinoline-2-carboxylate family, subtle structural variations dictate divergent reactivity and downstream compatibility. The 6‑nitro substituent is not inert; its electron‑withdrawing nature modulates the electron density of the aromatic ring, affecting the rate and regioselectivity of electrophilic aromatic substitution and the stability of the N‑ethoxycarbonyl group under acidic or basic conditions [1]. Replacing the nitro group with hydrogen (as in ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 59325‑13‑2) eliminates the critical reduction handle for amine generation . Switching the N‑protecting group from ethoxycarbonyl to tert‑butoxycarbonyl (Boc) alters the orthogonal deprotection strategy, molecular weight, lipophilicity, and chromatographic behaviour . These differences can derail established synthetic routes, alter pharmacokinetic properties of downstream candidates, and introduce batch‑to‑batch inconsistency in multi‑step manufacturing. Rigorous specification of ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)-carboxylate is therefore essential for reproducibility.

Quantitative Differential Evidence for Ethyl 6-Nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate against Closest Structural Analogs


N‑Ethoxycarbonyl vs. N‑Boc: Molecular Weight Reduction and Deprotection Orthogonality

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (MW 250.25) is compared with the corresponding N‑Boc analog (tert‑butyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 186390‑79‑4, MW 278.30) . The 10.1% lower molecular weight of the ethyl carbamate translates to a higher atom economy when the 6‑nitro‑3,4‑dihydroisoquinoline core is the desired intermediate, with the ethyl carbamate being cleavable under conditions orthogonal to acid‑labile Boc deprotection [1].

Protecting group strategy Molecular weight efficiency Orthogonal deprotection

6‑Nitro vs. Unsubstituted Analog: Computed PSA and Hydrogen‑Bond Acceptor Count Governing Chromatographic Retention and Solubility

The 6‑nitro group increases the computed topological polar surface area (tPSA) and hydrogen‑bond acceptor count relative to the des‑nitro analog (ethyl 3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 59325‑13‑2) . For ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, PubChem‑derived tPSA is 55.6 Ų with 5 H‑bond acceptors, versus 29.5 Ų and 2 H‑bond acceptors for the des‑nitro comparator, representing a 88% increase in PSA and a 2.5‑fold increase in H‑bond acceptor count .

Topological polar surface area Chromatographic behaviour Hydrogen‑bond acceptor count

Regioisomeric Specificity: 6‑Nitro vs. 5‑Nitro Substitution Alters Computed Lipophilicity and Predicted Steric Profile

The 6‑nitro regioisomer (ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate) is differentiated from the corresponding 5‑nitro regioisomer (tert‑butyl 5‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 397864‑14‑1) . While the nitro group at position 5 resides adjacent to the alicyclic ring junction (creating a sterically hindered environment with a predicted pKa of -1.65 for the conjugate acid), the 6‑nitro substituent is para to the ethylene bridge, offering a less hindered trajectory for reduction and subsequent derivatization . Computed LogP for the 5‑nitro N‑Boc derivative is 3.35; the 6‑nitro N‑ethoxycarbonyl analog is expected to be measurably less lipophilic due to the smaller ester group and different nitro positioning .

Lipophilicity Regioisomer comparison Steric effects

Dihydro vs. Tetrahydro Scaffold: Nitro Retention and Oxidative Stability Differentiating Synthetic Intermediates

Ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate exists in the 3,4‑dihydro oxidation state, contrasting with the fully saturated 6‑nitro‑1,2,3,4‑tetrahydroisoquinoline (CAS 186390‑77‑2, MW 178.19) [1]. The dihydro scaffold is more resistant to oxidative aromatization than the tetrahydro form, which can undergo spontaneous oxidation to isoquinolinium species under ambient conditions . This stability is advantageous in long‑term storage and in reactions requiring elevated temperatures.

Oxidation state Scaffold stability Tetrahydroisoquinoline

6‑Nitro‑3,4‑dihydroisoquinoline Core as a Privileged Intermediate in Pfizer MTP/ApoB Inhibitor Synthesis

The 6‑nitro‑3,4‑dihydroisoquinoline‑2‑carboxylate scaffold (as its N‑Boc derivative) is explicitly claimed and exemplified as a key intermediate in Pfizer's patent estate on biphenyl‑2‑carboxylic acid tetrahydroisoquinolin‑6‑yl amides—potent inhibitors of microsomal triglyceride transfer protein (MTP) and apolipoprotein B (ApoB) secretion (WO 9640640, US 5919795, JP 1999514964) [1]. The synthetic route involves catalytic hydrogenation of the 6‑nitro group to the 6‑amine, which is then coupled to a biphenyl carboxylic acid to yield the bioactive amide. This contrasts with alternative scaffolds lacking the 6‑nitro handle, which cannot access the same pharmacophoric amine without de novo route redesign [1].

MTP inhibitor ApoB secretion Patent‑documented intermediate

Commercial Availability and Purity Benchmarking: ≥97% HPLC with Full Analytical Characterization vs. Unspecified Analogs

Ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate is catalogued by multiple specialty chemical suppliers with declared purity of 97% (HPLC) to >99% (USP/Ph. Eur. grade), accompanied by comprehensive certificates of analysis (COA) including ¹H NMR, ¹³C NMR, LC‑MS, HPLC, FT‑IR, and elemental analysis . In contrast, the 7‑fluoro‑6‑nitro analog (tert‑butyl 7‑fluoro‑6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate) is typically offered at 95% purity with more limited analytical documentation .

Purity benchmarking Analytical characterization Supply chain reliability

Validated Application Scenarios for Ethyl 6-Nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Quantitative Differentiation


Late‑Stage Reduction to 6‑Amino‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate for Amide Coupling in MTP/ApoB Inhibitor Programmes

The 6‑nitro group serves as a direct precursor to the 6‑amino pharmacophore essential for MTP/ApoB inhibitory activity, as documented in Pfizer's patent WO 9640640. Catalytic hydrogenation (H₂, Pt/C) of ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate yields the corresponding 6‑amine, which is subsequently coupled to biphenyl‑2‑carboxylic acids to generate bioactive amides [1]. The N‑ethoxycarbonyl group remains intact during nitro reduction, providing orthogonal protection that is cleavable under non‑acidic conditions, a strategic advantage over N‑Boc analogs requiring acidic deprotection that may be incompatible with acid‑sensitive downstream functionalities.

Regioisomerically Pure Scaffold for Structure‑Activity Relationship (SAR) Studies on Nitro‑Isoquinoline Pharmacophores

The unambiguous 6‑nitro regiochemistry, contrasted with the distinct steric and electronic profile of the 5‑nitro isomer (predicted pKa -1.65 vs. approximately -1.2 to -1.4 for the 6‑nitro conjugate acid), enables precise SAR exploration [1]. Researchers investigating the impact of nitro group position on target binding (e.g., enzyme inhibition, receptor antagonism) can rely on the commercial availability of the 6‑nitro isomer at ≥97% purity to eliminate confounding regioisomeric impurities that would otherwise obscure dose‑response relationships.

Dihydroisoquinoline Core as a Stable Intermediate for Multi‑Step Synthesis Requiring Elevated Temperatures or Extended Storage

The 3,4‑dihydro oxidation state of ethyl 6‑nitro‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate offers enhanced resistance to oxidative aromatization compared to the tetrahydroisoquinoline analog, which requires refrigerated storage (0–8°C) to prevent degradation [1]. This stability supports synthetic sequences involving thermal steps (e.g., cycloadditions, metal‑catalyzed cross‑couplings) where fully saturated analogs may undergo inadvertent oxidation, leading to by‑product formation and reduced yield.

Chromatographic Method Development Leveraging Distinct tPSA and Lipophilicity Profiles

The substantial increase in topological polar surface area (55.6 vs. 29.5 Ų) and hydrogen‑bond acceptor count (5 vs. 2) relative to the des‑nitro analog provides a pronounced and predictable shift in reversed‑phase HPLC retention [1]. Analytical chemists can exploit this differential to develop robust, resolution‑optimized purity methods capable of separating the 6‑nitro compound from des‑nitro impurities, 5‑nitro regioisomers, and other process‑related substances, thereby meeting ICH Q3A guidelines for impurity profiling in pharmaceutical development.

Quote Request

Request a Quote for ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.